N-methyl-2-adamantanecarbothioamide
Description
N-methyl-2-adamantanecarbothioamide is a thiourea derivative featuring the adamantane backbone, a rigid hydrocarbon cage structure. The compound is characterized by a thioamide group (C=S) at the 2-position of adamantane, with a methyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-methyladamantane-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-13-12(14)11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRQCQXSMWMWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Adamantane Carboxamides/Thioamides
Adamantane derivatives are widely studied for their stability and bioactivity. Below is a comparison of N-methyl-2-adamantanecarbothioamide with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
Functional Group Differences: The thioamide group in this compound replaces the carboxamide (C=O) group found in analogues like N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide . Thioamides are less polar than carboxamides, which may influence solubility and bioavailability.
Substituent Effects: The methyl group on the nitrogen in this compound contrasts with bulkier substituents in analogues (e.g., quinolinyl or phenylethyl groups). Smaller substituents may reduce steric hindrance, favoring interactions with biological targets .
Molecular Weight and Complexity :
Physicochemical and Toxicological Insights
- Lipophilicity : The thioamide’s sulfur atom increases logP values relative to carboxamides, as observed in analogues like N-(2-phenylethyl)adamantane-1-carboxamide . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
- Thioamides, however, may exhibit higher reactivity due to sulfur’s nucleophilicity, warranting caution in handling .
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